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Compound of Interest

Compound Name: EBI-1051

Cat. No.: B12421728 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical

development of EBI-1051, a potent and orally bioavailable inhibitor of MEK1/2. The information

presented is based on publicly available scientific literature.

Introduction
EBI-1051 is a novel small molecule inhibitor targeting the mitogen-activated protein kinase

kinase (MEK) enzymes, specifically MEK1 and MEK2.[1] Developed through a collaboration

between Shanghai Hengrui Pharmaceutical Co., Ltd. and Eternity Bioscience Inc., EBI-1051
emerged from a scaffold hopping approach based on known clinical compounds.[1] It belongs

to a series of benzofuran derivatives and has shown significant promise in preclinical studies

for the treatment of melanoma and other cancers associated with the MAPK/ERK signaling

pathway.[1]

Mechanism of Action
EBI-1051 is an allosteric inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK

signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and

survival. In many cancers, mutations in upstream proteins like BRAF and RAS lead to

constitutive activation of this pathway, driving uncontrolled tumor growth. By binding to a unique

allosteric site on the MEK enzymes, EBI-1051 prevents the phosphorylation and activation of
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their sole downstream substrates, ERK1 and ERK2. This ultimately leads to the inhibition of

tumor cell proliferation and survival.

Upstream Signaling

Target Pathway Downstream Effects
Growth Factors Receptor Tyrosine

Kinase (RTK) RAS RAF

MEK1/2 ERK1/2 Transcription Factors Cell Proliferation
& Survival

EBI-1051

Click to download full resolution via product page

Caption: The MAPK/ERK signaling pathway and the inhibitory action of EBI-1051.

Discovery and Optimization
The discovery of EBI-1051 was accomplished through a medicinal chemistry strategy known as

scaffold hopping. This approach aims to identify novel molecular backbones that retain the

biological activity of a known active compound while potentially offering improved properties

such as potency, selectivity, or pharmacokinetics. The process generally involves identifying a

starting compound with known activity and then using computational and synthetic methods to

replace its core structure with a different scaffold, while preserving the key pharmacophoric

features.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b12421728?utm_src=pdf-body-img
https://www.benchchem.com/product/b12421728?utm_src=pdf-body
https://www.benchchem.com/product/b12421728?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12421728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Known MEK Inhibitor
(Starting Scaffold)

Scaffold Hopping
(Computational & Synthetic

Methodologies)

Novel Benzodihydrofuran
Derivatives

Structure-Activity Relationship
(SAR) Exploration

Optimized Benzofuran
Series

Lead Optimization

EBI-1051
(Preclinical Candidate)

Click to download full resolution via product page

Caption: Conceptual workflow for the discovery of EBI-1051 via scaffold hopping.

Quantitative Data
EBI-1051 has demonstrated high potency in both biochemical and cell-based assays. The

following tables summarize the available quantitative data. More detailed comparative data
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against other MEK inhibitors and comprehensive in vivo efficacy results are not publicly

available at this time.

Table 1: In Vitro Potency of EBI-1051

Target/Cell Line Assay Type IC50 (nM)

MEK1 Biochemical Kinase Assay 3.9

COLO 205 (BRAF V600E) Cell Proliferation Assay 4.7

A549 (KRAS G12S) Cell Proliferation Assay Data not available

MDA-MB-231 (BRAF G464V) Cell Proliferation Assay Data not available

IC50: Half-maximal inhibitory concentration.

Table 2: Comparative In Vitro Potency of EBI-1051 and AZD6244 (Selumetinib)

Cell Line EBI-1051 IC50 (nM) AZD6244 IC50 (nM)

COLO 205 4.7 Data not available

A549 Data not available Data not available

MDA-MB-231 Data not available Data not available

The primary literature states that EBI-1051 showed superior potency compared to AZD6244 in

these cell lines, but the specific IC50 values for AZD6244 were not found in the available

search results.[1]

Table 3: Preclinical Pharmacokinetics of EBI-1051 in Rats
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Parameter Value

Route of Administration Oral

Bioavailability Good

Cmax Data not available

Tmax Data not available

AUC Data not available

Half-life (t1/2) Data not available

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration;

AUC: Area under the curve.

Table 4: In Vivo Efficacy of EBI-1051 in COLO-205 Xenograft Model

Animal Model Dosing Regimen Tumor Growth Inhibition

Mouse (COLO-205 tumor

xenograft)
Data not available Excellent

Specific quantitative data on tumor growth inhibition, dosing, and statistical analysis are not

publicly available.

Experimental Protocols
Detailed experimental protocols for the studies conducted on EBI-1051 are not fully available in

the public domain. The following are generalized methodologies for the key experiments

performed during its preclinical development.

MEK1 Kinase Assay
A biochemical assay was likely used to determine the direct inhibitory activity of EBI-1051 on

the MEK1 enzyme. A typical protocol would involve:
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Reagents: Recombinant human MEK1 enzyme, inactive ERK2 as a substrate, ATP, and the

test compound (EBI-1051) at various concentrations.

Procedure:

MEK1, ERK2, and EBI-1051 are incubated together in an appropriate assay buffer.

The kinase reaction is initiated by the addition of ATP.

After a set incubation period, the reaction is stopped.

Detection: The level of ERK2 phosphorylation is quantified, commonly using methods such

as ELISA with a phospho-specific antibody or radiometric assays that measure the

incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate.

Data Analysis: The percentage of inhibition at each concentration of EBI-1051 is calculated,

and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay
To assess the anti-proliferative effects of EBI-1051 on cancer cell lines, a cell viability assay

was performed. A standard protocol would be as follows:

Cell Culture: Human cancer cell lines (e.g., COLO-205, A549, MDA-MB-231) are seeded in

96-well plates and allowed to adhere overnight.

Treatment: The cells are treated with various concentrations of EBI-1051 or a vehicle control

(e.g., DMSO).

Incubation: The plates are incubated for a specified period (typically 72 hours) to allow for

effects on cell proliferation.

Viability Assessment: A viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) is

added to each well. These reagents are metabolized by viable cells into a colored or

fluorescent product.

Data Acquisition: The absorbance or fluorescence is measured using a plate reader.
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Analysis: The results are expressed as a percentage of the vehicle-treated control, and IC50

values are calculated.

In Vivo Xenograft Mouse Model
The in vivo efficacy of EBI-1051 was evaluated in a tumor xenograft model. A general

procedure for such a study is:

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

Tumor Implantation: A suspension of human cancer cells (e.g., COLO-205) is

subcutaneously injected into the flank of each mouse.

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice

are then randomized into treatment and control groups.

Drug Administration: EBI-1051 is administered orally to the treatment group according to a

specific dosing schedule and concentration. The control group receives a vehicle.

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

Endpoint: The study is concluded when tumors in the control group reach a predetermined

size, or at a set time point.

Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume

in the treated group to the control group.

Pharmacokinetic Study in Rats
To determine the oral bioavailability and other pharmacokinetic properties of EBI-1051, a study

in rats was conducted. A typical protocol involves:

Animal Model: Male Sprague-Dawley rats are commonly used.

Drug Administration: A single dose of EBI-1051 is administered orally (e.g., by gavage). A

separate group may receive an intravenous dose to determine absolute bioavailability.

Blood Sampling: Blood samples are collected at various time points after dosing.
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Plasma Analysis: The concentration of EBI-1051 in the plasma samples is quantified using a

validated analytical method, such as LC-MS/MS.

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key

pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and oral bioavailability.

Conclusion
EBI-1051 is a potent and orally efficacious MEK inhibitor with a novel benzofuran scaffold.

Preclinical data indicate strong in vitro activity against cancer cell lines with activating mutations

in the MAPK pathway and significant in vivo anti-tumor efficacy. Its favorable pharmacokinetic

profile suggests its potential for clinical development in the treatment of melanoma and other

MEK-associated cancers. Further publication of detailed preclinical and clinical data will be

necessary to fully elucidate the therapeutic potential of EBI-1051.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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